1-Ethyl-1H-benzo[d][1,2,3]triazol-5-amine
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Overview
Description
1-Ethyl-1H-benzo[d][1,2,3]triazol-5-amine is a heterocyclic compound with the molecular formula C8H10N4. It is part of the triazole family, which is known for its diverse biological and chemical properties. This compound is primarily used in research and development due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-benzo[d][1,2,3]triazol-5-amine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-ethyl-1H-benzo[d][1,2,3]triazole with amines under specific conditions can yield the desired product .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis typically involves large-scale reactions using similar principles as laboratory methods. The process may include steps like purification and crystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-benzo[d][1,2,3]triazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution can produce a wide range of functionalized triazoles .
Scientific Research Applications
1-Ethyl-1H-benzo[d][1,2,3]triazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 1-Ethyl-1H-benzo[d][1,2,3]triazol-5-amine exerts its effects involves interactions with specific molecular targets. The triazole ring can interact with enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in cellular processes, making it a valuable compound for drug development and other applications .
Comparison with Similar Compounds
1H-benzo[d][1,2,3]triazole: A parent compound with similar structural features.
1-Methyl-1H-benzo[d][1,2,3]triazol-5-amine: A methylated derivative with slightly different reactivity.
1-Phenyl-1H-benzo[d][1,2,3]triazol-5-amine: A phenyl-substituted analogue with unique properties.
Uniqueness: 1-Ethyl-1H-benzo[d][1,2,3]triazol-5-amine stands out due to its ethyl group, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H10N4 |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-ethylbenzotriazol-5-amine |
InChI |
InChI=1S/C8H10N4/c1-2-12-8-4-3-6(9)5-7(8)10-11-12/h3-5H,2,9H2,1H3 |
InChI Key |
LFIVSMKTTHSIPF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N)N=N1 |
Origin of Product |
United States |
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